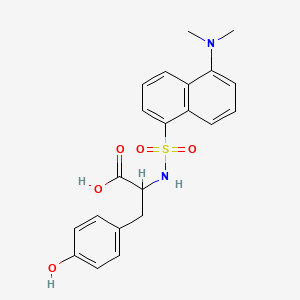
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine is a compound that belongs to the class of organic compounds known as naphthalenesulfonamides. This compound is characterized by the presence of a naphthalene ring system substituted with a dimethylamino group and a sulfonyl group, which is further attached to an L-tyrosine moiety. It is commonly used in biochemical research due to its fluorescent properties, making it valuable in various analytical and diagnostic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with L-tyrosine. The reaction is carried out in an organic solvent such as acetone or dimethylformamide (DMF) under basic conditions, often using a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The naphthalene ring system can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, with reactions typically carried out in organic solvents under basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include various sulfonamide derivatives and modified naphthalene compounds, which can be further utilized in biochemical assays and research .
科学研究应用
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine is widely used in scientific research due to its unique properties:
作用机制
The mechanism of action of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine involves its ability to form stable fluorescent adducts with primary and secondary amines. The compound reacts with amino groups in proteins and peptides, forming sulfonamide bonds that exhibit strong fluorescence. This property allows it to be used as a probe in various biochemical assays, enabling the detection and quantification of target molecules .
相似化合物的比较
Similar Compounds
Dansyl Chloride: Similar in structure, used for labeling amino acids and peptides.
Dansyl Amide: Another derivative with similar fluorescence properties.
Uniqueness
N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine is unique due to its specific attachment to L-tyrosine, which enhances its applicability in protein and peptide studies. Its strong fluorescence and stability make it a preferred choice for various analytical applications .
属性
CAS 编号 |
52107-47-8 |
|---|---|
分子式 |
C21H22N2O5S |
分子量 |
414.5 g/mol |
IUPAC 名称 |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H22N2O5S/c1-23(2)19-7-3-6-17-16(19)5-4-8-20(17)29(27,28)22-18(21(25)26)13-14-9-11-15(24)12-10-14/h3-12,18,22,24H,13H2,1-2H3,(H,25,26) |
InChI 键 |
JPGUWJLXQOQWNI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
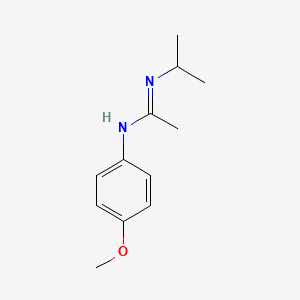
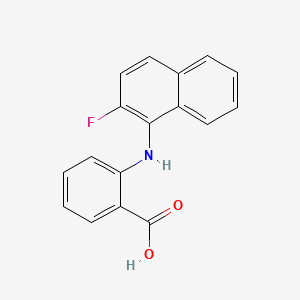
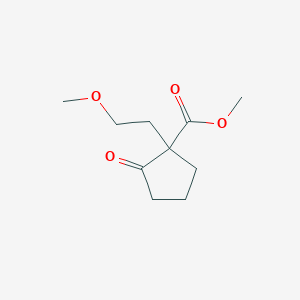
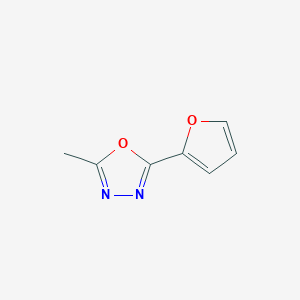
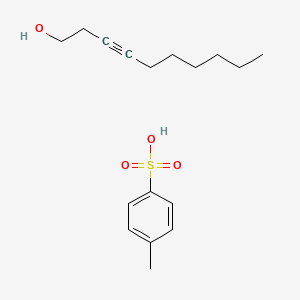
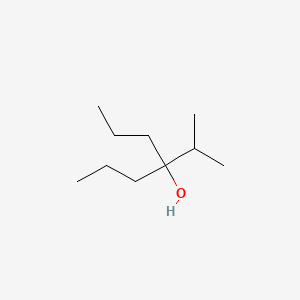
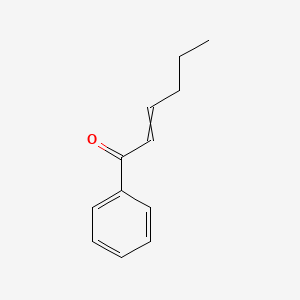
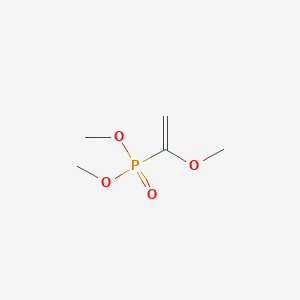
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
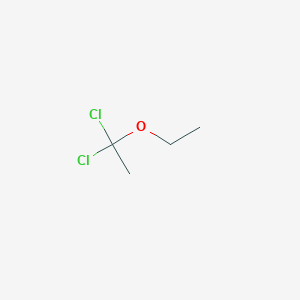
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)

